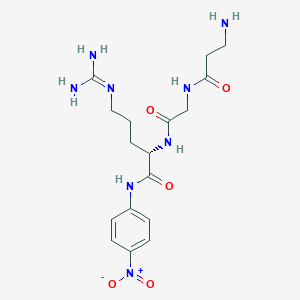
H-bAla-Gly-Arg-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-bAla-Gly-Arg-pNA involves the stepwise assembly of the peptide chain followed by the attachment of the para-nitroaniline group. The process typically starts with the protection of amino groups to prevent unwanted reactions. The peptide chain is then assembled using standard peptide synthesis techniques, such as solid-phase peptide synthesis (SPPS). After the peptide chain is complete, the para-nitroaniline group is attached to the C-terminus .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers to ensure high yield and purity. The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
H-bAla-Gly-Arg-pNA primarily undergoes hydrolysis when exposed to thrombin. This reaction results in the cleavage of the peptide bond between arginine and para-nitroaniline, releasing para-nitroaniline, which can be detected spectrophotometrically .
Common Reagents and Conditions
The hydrolysis reaction typically occurs in the presence of thrombin under physiological conditions. The reaction is monitored by measuring the absorbance of para-nitroaniline at 405 nm .
Major Products Formed
The major product formed from the hydrolysis of this compound is para-nitroaniline, which is a chromophore with a strong absorbance at 405 nm .
Scientific Research Applications
H-bAla-Gly-Arg-pNA is widely used in scientific research, particularly in the field of coagulation diagnostics. It serves as a substrate in thrombin generation assays, which are used to measure the rate of thrombin generation in plasma or whole blood samples. This information is crucial for diagnosing and monitoring coagulation disorders .
In addition to its use in coagulation diagnostics, this compound is also employed in research related to enzyme kinetics and inhibitor screening. The compound’s ability to release a detectable chromophore upon cleavage makes it a valuable tool for studying the activity of various proteases .
Mechanism of Action
The mechanism of action of H-bAla-Gly-Arg-pNA involves its cleavage by thrombin. Thrombin recognizes and binds to the peptide sequence, cleaving the bond between arginine and para-nitroaniline. This cleavage releases para-nitroaniline, which can be detected spectrophotometrically. The rate of para-nitroaniline release is proportional to the thrombin activity in the sample .
Comparison with Similar Compounds
Similar Compounds
Gly-Arg-pNA: Similar to H-bAla-Gly-Arg-pNA, Gly-Arg-pNA is a chromogenic substrate used for measuring protease activity.
Z-Gly-Gly-Arg-AMC: This fluorogenic substrate is used in thrombin generation assays and releases a fluorescent product upon cleavage.
H-Gly-Arg-pNA hydrochloride: Another chromogenic substrate for thrombin, which releases para-nitroaniline upon cleavage.
Uniqueness
This compound is unique due to its specific peptide sequence and its use in thrombin generation assays. Its ability to release para-nitroaniline upon cleavage by thrombin makes it a valuable tool for studying thrombin activity and diagnosing coagulation disorders .
Properties
Molecular Formula |
C17H26N8O5 |
|---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
(2S)-2-[[2-(3-aminopropanoylamino)acetyl]amino]-5-(diaminomethylideneamino)-N-(4-nitrophenyl)pentanamide |
InChI |
InChI=1S/C17H26N8O5/c18-8-7-14(26)22-10-15(27)24-13(2-1-9-21-17(19)20)16(28)23-11-3-5-12(6-4-11)25(29)30/h3-6,13H,1-2,7-10,18H2,(H,22,26)(H,23,28)(H,24,27)(H4,19,20,21)/t13-/m0/s1 |
InChI Key |
VHQJISLVPDAANV-ZDUSSCGKSA-N |
Isomeric SMILES |
C1=CC(=CC=C1NC(=O)[C@H](CCCN=C(N)N)NC(=O)CNC(=O)CCN)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C(CCCN=C(N)N)NC(=O)CNC(=O)CCN)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


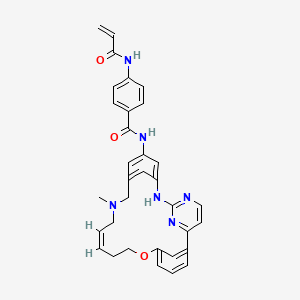
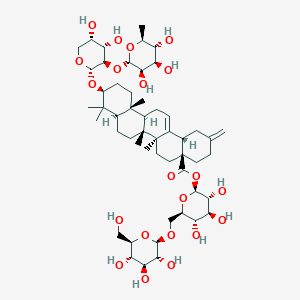
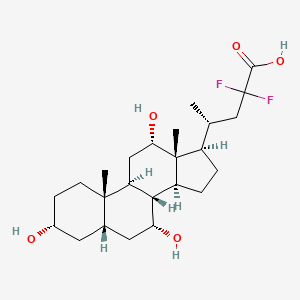
![(3R,4R,5S)-5-amino-3-pentan-3-yloxy-4-[(2,2,2-trideuterioacetyl)amino]cyclohexene-1-carboxylic acid](/img/structure/B12385506.png)
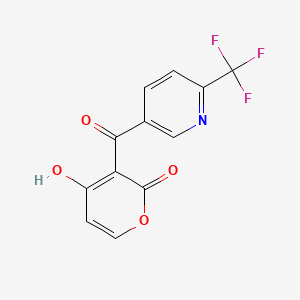
![[(2S,3S,4R,6S)-6-[(2R,3S,4R,5R,6S)-6-[[(4R,5S,6S,7R,9R,11Z,13E,16R)-4-acetyloxy-5-methoxy-9,16-dimethyl-2,10-dioxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-6-yl]oxy]-4-(dimethylamino)-5-hydroxy-2-methyloxan-3-yl]oxy-4-hydroxy-2,4-dimethyloxan-3-yl] 3-methylbutanoate](/img/structure/B12385516.png)

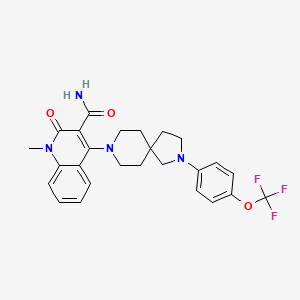
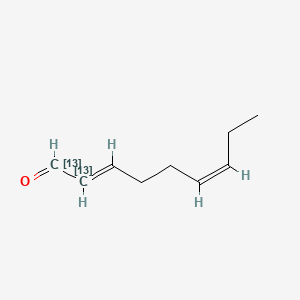

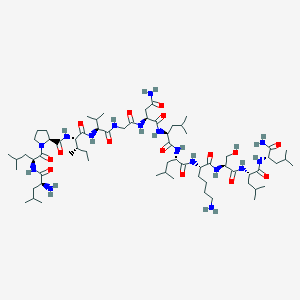

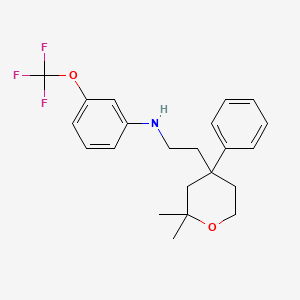
![2-[4-[4-(5,6,7,8-Tetrahydro-1,8-naphthyridin-2-yl)piperidine-1-carbonyl]piperidin-1-yl]acetic acid](/img/structure/B12385570.png)
